

Application of Uhmcp1 and its Derivatives in Myeloid Neoplasm Research

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Compound of Interest

Compound Name: *Uhmcp1*

Cat. No.: *B12396136*

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Application Notes

Mutations in genes encoding components of the spliceosome are a frequent and defining feature of myeloid neoplasms, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).^{[1][2][3][4]} These mutations confer a vulnerability to cancer cells, making the spliceosome an attractive therapeutic target.^[1] **Uhmcp1** (U2AF Homology Motif Competitive Probe 1) and its more potent derivatives, SF153 and AP232, are small molecule inhibitors that target the U2AF Homology Motif (UHM) of splicing factors.

The primary mechanism of action of these compounds is the disruption of the protein-protein interaction between U2AF1 and U2AF2, two critical components of the U2AF heterodimer that recognizes the 3' splice site during pre-mRNA splicing. **Uhmcp1** was first identified as an inhibitor of the SF3b155/U2AF65 (U2AF2) interaction. Subsequent research has led to the development of analogs like SF1-8 and AP232, which show improved activity and selectivity for the UHM domain of U2AF1.

These inhibitors have demonstrated selective cytotoxicity against leukemia cell lines harboring splicing factor mutations. For instance, SF1-8 selectively inhibited the growth of K562 cells expressing mutant U2AF1 (S34F) compared to their wild-type counterparts. Similarly, AP232 was more effective in inhibiting the growth of HNT-34 (SF3B1 mutant) and MONO-MAC-1 (U2AF1 mutant) leukemia cell lines. This selectivity suggests a therapeutic window for targeting cancer cells with spliceosome mutations while sparing healthy cells.

The downstream effects of UHM inhibition include alterations in RNA splicing, leading to changes in the isoform patterns of various genes. In myeloid neoplasm models, this has been shown to impact pathways associated with endocytosis, intracellular vesicle transport, and secretion. Furthermore, AP232 has been observed to induce G1 and G2/M cell cycle arrest and inhibit autophagy in leukemia cells. These findings underscore the potential of UHM inhibitors like **Uhmcp1** and its derivatives as novel therapeutic agents for the treatment of myeloid neoplasms with splicing factor mutations.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC₅₀) of **Uhmcp1** derivatives in various myeloid neoplasm cell lines.

Table 1: IC₅₀ Values of U2AF1-UHM Inhibitors

| Compound | Target | Assay | IC ₅₀ (μM) | Reference |
|----------|---|-------|--|-----------|
| SF1-8 | U2AF1-UHM / U2AF2-ULM Interaction | HTRF | 59.33 ± 0.02 | |
| SF153 | U2AF1-UHM | HTRF | 247.47 | |
| AP232 | U2AF1-UHM | HTRF | ~7.98 (31-fold improvement over SF153) | |

Table 2: Cell Viability IC₅₀ Values of UHM Inhibitors in Leukemia Cell Lines

| Compound | Cell Line | Genotype | IC50 (μM) | Reference |
|----------|----------------|--------------------|--------------|-----------|
| SF1-8 | K562-U2AF1S34F | U2AF1 S34F mutant | 1.98 | |
| SF1-8 | K562-U2AF1wt | U2AF1 wild-type | > 100 | |
| SF1-8 | MV-4-11 | U2AF1 wild-type | > 100 | |
| SF1-8 | HL-60 | U2AF1 wild-type | > 100 | |
| AP232 | HNT-34 | SF3B1 K700E mutant | 6.49 ± 0.38 | |
| AP232 | MONO-MAC-1 | U2AF1 Q157P mutant | 14.09 ± 4.43 | |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for U2AF1-UHM Inhibition

This protocol is for determining the IC50 value of a compound's ability to inhibit the interaction between the U2AF1-UHM domain and a U2AF2-ULM (U2AF Ligand Motif) peptide.

Materials:

- GST-tagged U2AF1-UHM protein
- Biotinylated U2AF2-ULM peptide
- Terbium cryptate-labeled anti-GST antibody (donor)
- Streptavidin-XL665 (acceptor)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
- Test compounds (e.g., **Uhmcp1**, AP232)
- 384-well low-volume white plates

- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add the GST-U2AF1-UHM protein and the biotinylated U2AF2-ULM peptide to the wells.
- Add the terbium cryptate-labeled anti-GST antibody and streptavidin-XL665.
- Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
- Calculate the HTRF ratio $(665 \text{ nm} / 620 \text{ nm}) * 10,000$.
- Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (using CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

- Myeloid neoplasm cell lines (e.g., K562, MV-4-11, HNT-34)
- Complete cell culture medium
- Test compounds
- CellTiter-Glo® Luminescent Cell Viability Assay Kit
- Opaque-walled 96-well plates

- Luminometer

Procedure:

- Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere or stabilize overnight.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Treat the cells with the compound dilutions and a vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is used to confirm the binding of a small molecule to its target protein in a cellular context.

Materials:

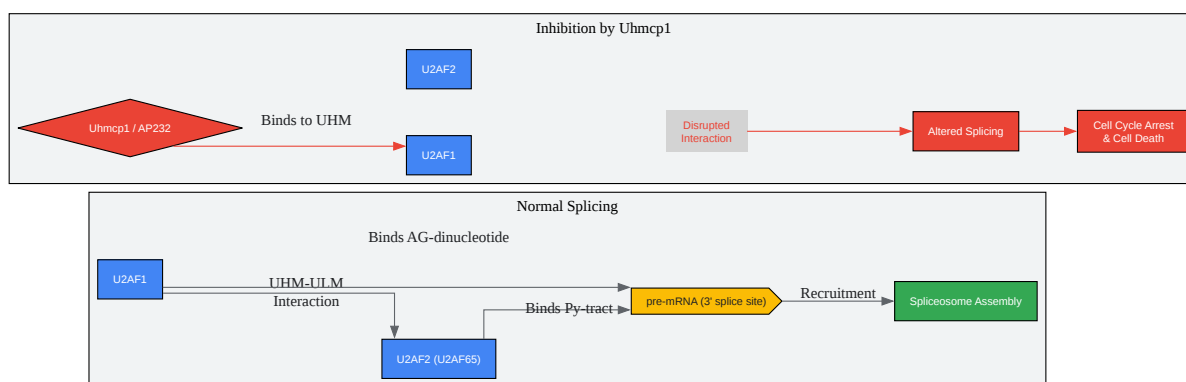
- Leukemia cell line (e.g., K562)
- Lysis buffer (e.g., M-PER with protease inhibitors)

- Test compound (e.g., AP232)
- Pronase (or other suitable protease)
- SDS-PAGE gels and Western blotting reagents
- Primary antibody against the target protein (e.g., anti-U2AF1)
- Secondary antibody

Procedure:

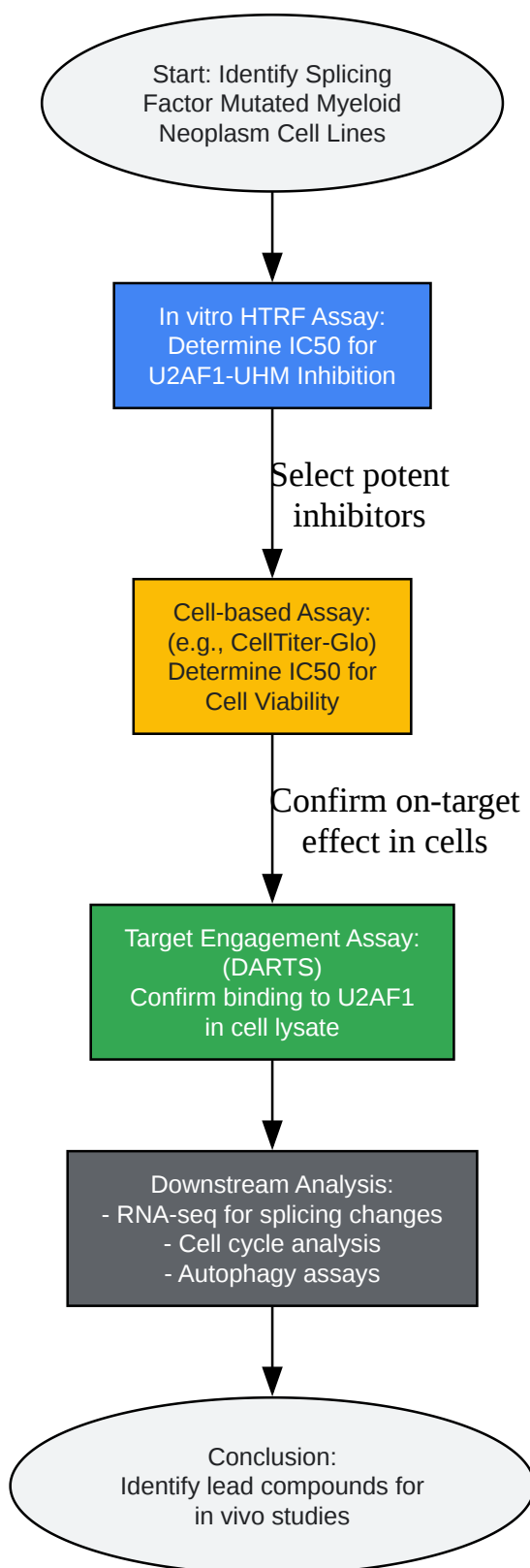
- Culture and harvest the leukemia cells.
- Lyse the cells and quantify the protein concentration of the lysate.
- Incubate aliquots of the cell lysate with the test compound or a vehicle control for a specified time (e.g., 1 hour at room temperature).
- Treat the lysates with a range of concentrations of Pronase to induce proteolysis.
- Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against the target protein (U2AF1).
- A stabilized target protein will show increased resistance to proteolysis in the presence of the binding compound, resulting in a stronger band at its expected molecular weight compared to the vehicle control at the same protease concentration.

Visualizations



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Caption: Mechanism of action of **Uhmcp1** and its derivatives in disrupting the U2AF1/U2AF2 interaction.



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Caption: A typical experimental workflow for evaluating UHM inhibitors in myeloid neoplasm research.

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